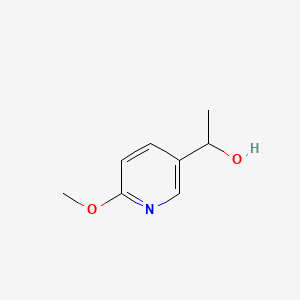

1-(6-甲氧基吡啶-3-基)乙醇

描述

科学研究应用

Medicinal Chemistry and Drug Development

- Antimicrobial Properties : 1-(6-Methoxypyridin-3-yl)ethanol has been investigated for its antimicrobial activity. Researchers have synthesized metal complexes (such as Cu(II) and Co(II)) using this compound as a ligand, demonstrating potential as antimicrobial agents .

- Schiff Base Ligands : The compound itself serves as a bidentate Schiff base ligand, which can form complexes with transition metals. These complexes are of interest due to their biological activities and potential therapeutic applications .

Organic Synthesis and Catalysis

- Boronic Acid Derivatives : 1-(6-Methoxypyridin-3-yl)ethanol can be converted into boronic acid derivatives. These derivatives are valuable in Suzuki-Miyaura cross-coupling reactions, where they participate as electrophiles, facilitating the synthesis of diverse organic compounds .

- Aromatic Ketone Synthesis : The compound has been employed in the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an aromatic ketone with potential applications in pharmaceuticals and materials science .

Materials Science and Coordination Chemistry

- Metal-Organic Frameworks (MOFs) : Researchers have explored the incorporation of 1-(6-Methoxypyridin-3-yl)ethanol into MOFs. These porous materials exhibit tunable properties and find applications in gas storage, catalysis, and drug delivery .

- Ligand Design : The compound’s unique structure makes it suitable for designing ligands in coordination chemistry. These ligands can coordinate with metal ions, leading to novel complexes with tailored properties .

Analytical Chemistry

- Spectroscopic Probes : Researchers have used this compound as a spectroscopic probe due to its distinct absorption and emission properties. It can serve as a fluorescent marker in analytical techniques, such as fluorescence spectroscopy and imaging .

Natural Product Extraction and Biotechnology

- Carotenoid Extraction : Although not directly related to the compound itself, optimization studies involving carotenoid extraction from Dunaliella parva have utilized 1-(6-Methoxypyridin-3-yl)ethanol as a solvent . Carotenoids have applications in food, cosmetics, and health supplements.

Pharmacology and Toxicology

- In Vitro Studies : Researchers have evaluated the antimicrobial efficacy of metal complexes derived from this compound. These studies contribute to our understanding of potential therapeutic applications .

- Toxicity Assessment : Investigating the toxicity profile of 1-(6-Methoxypyridin-3-yl)ethanol and its derivatives is crucial for assessing their safety in various applications .

安全和危害

作用机制

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

Compounds with similar structures have been used in the synthesis of anti-depressant molecules via metal-catalyzed reactions .

Biochemical Pathways

Similar compounds have been involved in various biochemical pathways, including the mapk/erk pathway .

Result of Action

Similar compounds have been used in the synthesis of anti-depressant molecules, indicating potential therapeutic effects .

Action Environment

It’s worth noting that similar compounds have been used in reactions that are exceptionally mild and functional group tolerant .

属性

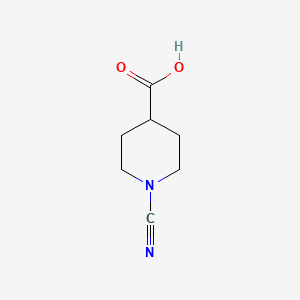

IUPAC Name |

1-(6-methoxypyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(10)7-3-4-8(11-2)9-5-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDSKPPAAGUGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methoxypyridin-3-yl)ethanol | |

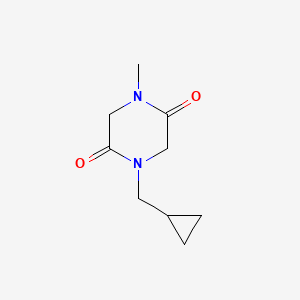

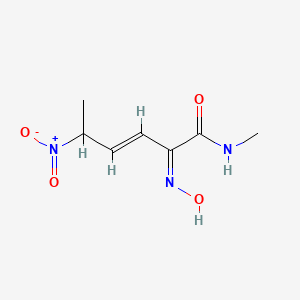

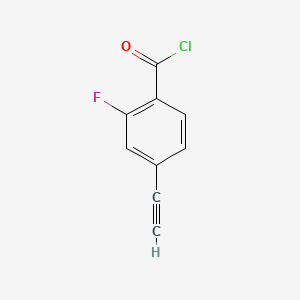

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxatricyclo[4.2.0.0~2,4~]oct-7-ene](/img/structure/B575943.png)

![2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B575944.png)